molecular formula C16H13N3O2S B2822699 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide CAS No. 895488-20-7

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide

Cat. No. B2822699
CAS RN: 895488-20-7
M. Wt: 311.36
InChI Key: NWNOTXMSDKYIRK-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide is a compound that belongs to the 1,3,4-oxadiazole family . The 1,3,4-oxadiazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the use of substituted aldehydes with analogues of hydrazine hydrates . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides .


Molecular Structure Analysis

The crystal structure of a similar compound, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, has been established. The crystal structure belongs to the triclinic system with Z=2, and the urea linkage is coplanar with intramolecular hydrogen bond formation .


Chemical Reactions Analysis

1,3,4-oxadiazole derivatives have shown significant performance differences when combined with different cyclometalated ligands . The reaction mixture is typically heated to 70 °C, and the progress of the reaction is controlled by TLC .


Physical And Chemical Properties Analysis

1,3,4-oxadiazole is an aromatic heterocycle with –N=C=O- linkage. It contains one oxygen and two nitrogen atoms . The molecular formula of a similar compound, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, is C16H12N4O3 .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Research on 1,3,4-oxadiazole derivatives, which include compounds structurally related to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide, has demonstrated significant antimicrobial and antibacterial activities. These compounds have been synthesized and screened against various Gram-positive and Gram-negative bacteria, showing moderate to high levels of inhibitory activity. The antimicrobial properties of these derivatives make them potential candidates for developing new therapeutic agents to combat bacterial infections. For instance, a study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and found them to exhibit moderate to significant antibacterial activity, highlighting their potential as antimicrobial agents (Khalid et al., 2016).

Tumor Inhibition and Antioxidant Effects

Compounds within the 1,3,4-oxadiazole class have also been studied for their potential in tumor inhibition and antioxidant effects. These studies involve computational and pharmacological evaluations to assess their efficacy in inhibiting tumor growth and their capacity to act as antioxidants. For example, a computational and pharmacological study evaluated the potential of 1,3,4-oxadiazole derivatives for tumor inhibition and antioxidant effects, indicating that certain compounds within this class could serve as leads for anticancer therapies (Faheem, 2018).

Enzyme Inhibition and Pharmacological Targets

The structural framework of 1,3,4-oxadiazoles has been explored for enzyme inhibition, offering insights into pharmacological targets for various diseases. These compounds have been tested against several enzymes, showing inhibitory activities that suggest potential therapeutic applications. Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a common structural motif with 1,3,4-oxadiazoles, revealed that certain analogs possess significant enzyme inhibitory properties (Shukla et al., 2012).

Apoptosis Induction and Anticancer Activity

The ability of 1,3,4-oxadiazole derivatives to induce apoptosis in cancer cells has been a focal point of research, with several compounds showing promising anticancer activities. Through phenotypic screening and structure-activity relationship studies, compounds have been identified that induce apoptosis, serving as potential anticancer agents. One study detailed the discovery of apoptosis inducers within this class, highlighting their potential in anticancer drug research (Cai et al., 2006).

Mechanism of Action

1,3,4-oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as growth factors, enzymes, kinases, etc . They have been found to inhibit various enzymes and proteins that contribute to cancer cell proliferation .

properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-14(11-22-13-9-5-2-6-10-13)17-16-19-18-15(21-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNOTXMSDKYIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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